molecular formula C15H11N3O6 B2696441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide CAS No. 899744-26-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide

Katalognummer B2696441
CAS-Nummer: 899744-26-4
Molekulargewicht: 329.268
InChI-Schlüssel: SQEBFHKJUXUXIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess significant pharmaceutical and biological applications . It’s used as a valuable starting material for the synthesis of bioactive compounds .


Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxol-5-yl compounds are diverse. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles were synthesized via a Pd-catalyzed C-N cross-coupling . Another example involves the reaction of chalcones with phenyl hydrazine .

Wissenschaftliche Forschungsanwendungen

Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) explored the synthesis and properties of azo polymers, which, although not directly mentioning N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide, involves related nitrophenyl compounds. These studies reveal insights into the cooperative motion of polar side groups in amorphous polymers, which could have implications for materials with optical storage applications due to their photoinduced birefringence capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Di- and Mono-Oxalamides

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a new pathway to anthranilic acid derivatives and oxalamides. This research underscores the versatility of nitrophenyl compounds in chemical synthesis, suggesting potential applications for this compound in creating complex organic molecules (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Control of Redox Reactions on Lipid Bilayer Surfaces

The study by Alakoskela & Kinnunen (2001) on the control of redox reactions on lipid bilayer surfaces involving nitrobenzoxadiazol (NBD) groups might provide insight into the biochemical interactions and applications of this compound. Although the specific compound is not mentioned, the research into nitro compounds' reactivity and interactions with lipid membranes could be relevant for understanding its biological applications (Alakoskela & Kinnunen, 2001).

Molecular Electronic Devices

The work by Chen, Reed, Rawlett, and Tour (1999) on molecular electronic devices featuring a nitroamine redox center suggests potential electronic or optoelectronic applications for this compound. Their research demonstrated negative differential resistance and high on-off peak-to-valley ratios in devices, indicating the value of nitro compounds in developing advanced molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Nitric Oxide-Hydrogen Sulfide-Releasing Pharmaceuticals

Kodela, Chattopadhyay, and Kashfi (2012) synthesized NOSH compounds, hybrids of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties. This research, although not directly related to this compound, showcases the therapeutic potential of nitro compounds in developing anti-inflammatory pharmaceuticals. It suggests that similar nitro compounds could be explored for their pharmaceutical applications, especially in modulating oxidative stress and inflammation (Kodela, Chattopadhyay, & Kashfi, 2012).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c19-14(16-9-5-6-12-13(7-9)24-8-23-12)15(20)17-10-3-1-2-4-11(10)18(21)22/h1-7H,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEBFHKJUXUXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.